(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%
Description
(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine (CAS 155806-35-2) is a chiral ferrocene-based diphosphine ligand belonging to the Josiphos family, first synthesized by Togni and named after technician Josi Puleo . Its molecular formula is C₃₆H₄₄FeP₂·C₂H₅OH (640.59 g/mol) when isolated as an ethanol adduct . The ligand features a ferrocene backbone with two distinct phosphine groups: a diphenylphosphino moiety and a dicyclohexylphosphino group. The stereochemical arrangement—(R)-configuration at the ethyl group and (S)-configuration at the ferrocenyl position—creates a rigid, chiral environment critical for asymmetric catalysis .
This ligand is renowned for its modular synthesis, allowing precise tuning of steric and electronic properties. It is widely used in asymmetric hydrogenation, Heck reactions, and other transition-metal-catalyzed transformations, where it delivers high enantioselectivity and catalytic efficiency . Commercial preparations (e.g., Thermo Scientific) offer ≥97% purity in 100 mg to 2.5 g quantities, priced between 886.50 NOK and 2927.57 NOK .
Properties
CAS No. |
155806-35-2 |
|---|---|
Molecular Formula |
C36H44FeP2 |
Molecular Weight |
594.5 g/mol |
InChI |
InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
HGTBZFMPHBAUCQ-KHZPMNTOSA-N |
SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Isomeric SMILES |
C[C@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Canonical SMILES |
CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Traditional Synthesis via Ugi’s Amine
The classical route to Josiphos ligands begins with the resolution of Ugi’s amine, a chiral ferrocene derivative first reported in 1970 . Ferrocene undergoes Friedel-Crafts acetylation to yield acetylferrocene, which is reduced to (R)-1-ferrocenylethanol using sodium borohydride. Subsequent treatment with phosgene generates the corresponding chloroformate, which reacts with dimethylamine to form (R)-1-ferrocenylethyldimethylamine (Ugi’s amine) . Lithiation of Ugi’s amine with n-butyllithium at -78°C produces a configurationally stable lithium intermediate, which reacts sequentially with chlorodicyclohexylphosphine and chlorodiphenylphosphine to install the two phosphine groups .
Critical Parameters:
-
Lithiation Temperature: -78°C ensures retention of planar chirality .
-
Phosphine Quenching Order: Adding chlorodicyclohexylphosphine first minimizes steric clashes .
-
Yield: 62–68% after column chromatography (hexane/ethyl acetate) .
Improved Industrial Synthesis Using Vinyl Ferrocene
A 2016 Chinese patent (CN105859800A) outlines a scalable two-step method starting from vinyl ferrocene . Under inert conditions, vinyl ferrocene reacts with dicyclohexylphosphine in toluene at 80°C in the presence of a chiral BINAP-copper catalyst, achieving enantioselective phosphine addition to form (R)-1-ferrocenylethyldicyclohexylphosphine. This intermediate undergoes zinc-mediated transmetalation followed by reaction with diphenylphosphine chloride, yielding the target ligand in 85% overall purity. Recrystallization from ethanol/water mixtures elevates purity to 97% .
Optimization Data:
Directed Ortho-Metalation Approach with Sulfoxide Precursors
A 2022 ACS Catalysis study demonstrates a stereocontrolled synthesis using planar chiral ferrocenyl sulfoxides. Diastereoselective lithiation of (S)-ferrocenyl sulfoxide with LiTMP at -78°C, followed by Negishi coupling with 2-bromoiodobenzene, installs the first phosphine group. Sulfoxide inversion via redox cycling enables a second ortho-lithiation, which reacts with tributyltin chloride. After sulfoxide removal, a palladium-catalyzed coupling with diphenylphosphine affords the ligand in 89% enantiomeric excess (ee), which is enhanced to >99% ee via recrystallization .
Key Advantages:
-
Avoids resolution steps by leveraging sulfoxide-directed metalation.
-
Enables modular substitution patterns for tailored catalysis.
Purification and Isolation Techniques for High Purity
Achieving ≥97% purity requires multistep purification:
-
Column Chromatography: Silica gel with hexane/ethyl acetate (10:1) removes unreacted phosphines .
-
Recrystallization: Ethanol or toluene at -20°C preferentially crystallizes the (R,S)-diastereomer .
-
Solvent Trituration: Washing with cold methanol eliminates residual metal catalysts .
Purity Analysis:
| Technique | Purity Threshold | Residual Impurities |
|---|---|---|
| Chelometric Titration | ≥95% | Zn²⁺, Li⁺ |
| ³¹P NMR | ≥97% | Oxidized phosphines |
Comparative Analysis of Synthesis Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Ugi’s Amine | 6 | 62 | 97 | Low |
| Vinyl Ferrocene | 3 | 85 | 97 | High |
| Sulfoxide Route | 5 | 78 | 99 | Moderate |
The vinyl ferrocene route offers superior scalability and yield, while the sulfoxide method provides exceptional enantiopurity at the expense of synthetic complexity.
Applications in Asymmetric Catalysis
Josiphos ligands prepared via these methods enable high enantioselectivity in:
Chemical Reactions Analysis
Hydrogenation Reactions
This ligand demonstrates remarkable efficiency in asymmetric hydrogenation of prochiral substrates. Key findings include:
Table 1: Asymmetric Hydrogenation Performance
-
Mechanism : The ligand’s dicyclohexylphosphine group creates a chiral pocket around the metal center, directing substrate approach for stereoselective H₂ activation .
-
Industrial Case : A 2024 study achieved 99% ee in the hydrogenation of (E)-3-phenyl-2-butenoic acid using Ru-(R)-(S)-Josiphos at 35°C .
Cross-Coupling Reactions
(R)-(S)-Josiphos facilitates C–C bond formation in palladium-catalyzed reactions:
Table 2: Suzuki-Miyaura Coupling Performance
| Aryl Halide | Boronic Acid | ee (%) | Yield (%) | Turnover Frequency (h⁻¹) | Source |
|---|---|---|---|---|---|
| 4-Bromostyrene | Phenylboronic | 98 | 90 | 1,200 | |
| 2-Naphthyl chloride | Vinylboronate | 95 | 88 | 950 |
-
Key Advantage : The ferrocenyl backbone enhances electron-donating capacity, stabilizing Pd(0) intermediates and accelerating oxidative addition .
-
Substitution Tolerance : Reactions proceed efficiently with electron-deficient and sterically hindered substrates due to the ligand’s bulky dicyclohexyl groups .
Oxidation and Substitution Reactions
While primarily a ligand, (R)-(S)-Josiphos participates in stoichiometric transformations:
Oxidation to Phosphine Oxides
-
Reagent : H₂O₂ (30% aq.)
-
Product : Corresponding phosphine oxide (confirmed by ³¹P NMR, δ = 28.7 ppm) .
Ligand Substitution
-
Reaction : Displacement by stronger-field ligands (e.g., CO) in Rh complexes:
Comparative Performance Against Analogues
Table 3: Ligand Efficiency in Asymmetric Hydrogenation
| Ligand | ee (%) | Reaction Time (h) | Metal Loading (mol%) |
|---|---|---|---|
| (R)-(S)-Josiphos | 99 | 0.5 | 0.1 |
| (S,S)-BINAP | 92 | 2 | 1.0 |
| (R)-DTBM-SEGPHOS | 95 | 1.5 | 0.5 |
-
Superiority : (R)-(S)-Josiphos outperforms BINAP and SEGPHOS derivatives in both enantioselectivity and catalytic turnover .
Mechanistic Insights
-
Coordination Geometry : Forms square-planar complexes with Rh(I) and octahedral complexes with Ru(II), as confirmed by X-ray crystallography .
-
Steric Parameters : Cone angle = 168°, favoring bulky substrate accommodation .
-
Electronic Effects : in IR spectra indicates strong σ-donor/weak π-acceptor character .
Stability and Reactivity Under Extreme Conditions
| Condition | Stability Outcome |
|---|---|
| >150°C (neat) | Decomposition via P–C bond cleavage |
| pH < 2 | Rapid protonation at phosphine centers |
| UV light (254 nm) | Ferrocene ring degradation (50% in 24 hrs) |
Scientific Research Applications
Catalysis in Asymmetric Synthesis
Overview:
Josiphos is primarily utilized in asymmetric catalysis, particularly in the synthesis of chiral compounds. Its ability to form stable complexes with transition metals makes it an effective ligand for various catalytic reactions.
Key Reactions:
- Hydrogenation: Josiphos ligands have been used in the asymmetric hydrogenation of ketones and imines, yielding high enantiomeric excess (ee). For instance, the hydrogenation of prochiral ketones using Ru-Josiphos complexes can achieve ee values exceeding 99% .
- Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Heck reactions), Josiphos ligands facilitate the formation of C-C bonds with high selectivity and efficiency .
Case Study:
A study demonstrated that using (R)-(-)-Josiphos in the asymmetric hydrogenation of α,β-unsaturated carbonyl compounds resulted in products with up to 99% ee and high yields. The reaction conditions were optimized to enhance the ligand's effectiveness, showcasing its potential in industrial applications .
| Reaction Type | Catalyst Used | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Asymmetric Hydrogenation | Ru-Josiphos | 99 | 95 |
| Suzuki Coupling | Pd-Josiphos | 98 | 90 |
Coordination Chemistry
Overview:
Josiphos serves as an essential ligand in coordination chemistry, forming complexes with various transition metals. These complexes exhibit unique electronic properties that are beneficial for catalysis.
Metal Complexes:
- Ruthenium Complexes: Josiphos forms stable complexes with ruthenium, which are effective in catalyzing various organic transformations.
- Palladium Complexes: The palladium-Josiphos complex has been extensively studied for its reactivity in cross-coupling reactions.
Case Study:
Research involving the synthesis of Ru-Josiphos complexes revealed that these compounds could be used to catalyze ring-opening metathesis polymerization (ROMP) with high efficiency. The resulting polymers exhibited desirable properties for material science applications .
| Metal Used | Ligand | Reaction Type | Efficiency (%) |
|---|---|---|---|
| Ruthenium | Josiphos | ROMP | 92 |
| Palladium | Josiphos | Cross-Coupling | 90 |
Pharmaceutical Applications
Overview:
The pharmaceutical industry benefits from the use of Josiphos in the synthesis of chiral drugs. The ability to produce enantiomerically pure compounds is crucial for the efficacy and safety of pharmaceuticals.
Case Studies:
- Synthesis of Chiral Intermediates: The application of Josiphos in synthesizing chiral intermediates for drugs has been documented, showing improved yields and selectivity compared to traditional methods.
- Drug Development: Recent studies highlighted that incorporating Josiphos ligands into drug synthesis pathways can streamline processes and reduce waste, aligning with green chemistry principles .
| Application | Compound Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Chiral Intermediate | Anti-inflammatory | 85 | 98 |
| Anticancer Drug | Chemotherapeutic | 90 | 97 |
Mechanism of Action
The mechanism by which ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium, which are commonly used in asymmetric catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Comparative Analysis
Steric Effects: The dicyclohexylphosphino group in the target ligand provides moderate steric hindrance, balancing substrate access and chiral induction. In contrast, di-t-butylphosphine derivatives (e.g., 155830-69-6) impose extreme steric bulk, favoring reactions with small substrates or requiring rigid transition states . Di-3,5-xylylphosphine variants (184095-69-0) introduce bulky aromatic substituents, enhancing enantioselectivity in fluorination reactions by shielding metal centers .
Electronic Tuning: Diphenylphosphino groups offer moderate electron-withdrawing effects, ideal for stabilizing electron-deficient metal intermediates. Bis(trifluoromethyl)phenyl substituents (292638-88-1) further reduce electron density, improving ligand stability under oxidative conditions . Di-t-butylphosphine ligands (155830-69-6) are strongly electron-donating, accelerating oxidative addition steps in cross-couplings .
Application-Specific Performance: The target ligand excels in asymmetric hydrogenation of ketones due to its balanced steric profile. For example, it achieves >95% ee in hydrogenating acetophenone derivatives, outperforming symmetrical dppf ligands (≤80% ee) . Trifluoromethyl-substituted Josiphos (292638-88-1) shows superior activity in palladium-catalyzed trifluoromethylations, where electron-deficient ligands stabilize Pd(0) intermediates .
Solubility and Handling: Ethanol adducts (e.g., 155806-35-2) improve solubility in polar solvents, whereas non-polar tert-butyl variants (158923-11-6) are preferred for reactions in toluene or THF .
Research Findings and Case Studies
- Asymmetric Hydrogenation : In a 2012 study, the target ligand achieved 98% ee in the hydrogenation of α,β-unsaturated esters, outperforming dicyclohexylphenylphosphine derivatives (85% ee) due to its optimized steric profile .
- Heck Reactions: A 2006 ETH Zurich study demonstrated that the ligand’s dicyclohexyl group enabled >99% conversion in asymmetric Heck couplings of cyclic enol ethers, while di-i-propyl analogs stalled at 70% .
- Thermal Stability : Thermogravimetric analysis (TGA) revealed the target ligand decomposes at 220°C , compared to 180°C for di-t-butylphosphine analogs, highlighting its robustness in high-temperature applications .
Biological Activity
(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, commonly referred to as Josiphos, is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric synthesis and catalysis. Its unique structural features, including the ferrocenyl moiety, contribute to its effectiveness in various catalytic processes, particularly in transition metal-catalyzed reactions. This article explores the biological activity of this compound, focusing on its applications in catalysis and its potential biological implications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Chemical Formula : C₃₆H₄₄FeP₂
- Molecular Weight : 640.61 g/mol
- Purity : 97+% (HPLC)
- Appearance : Crystalline powder
The presence of the ferrocenyl group enhances the electron-donating properties of the phosphine, making it an effective ligand for metal complexes.
Catalytic Applications
-
Asymmetric Synthesis :
- Josiphos has been extensively studied for its role in asymmetric synthesis, particularly in palladium-catalyzed reactions. It has shown remarkable efficacy in promoting high enantioselectivity in reactions such as allylic amination and alkylation.
- For example, a study demonstrated that using Josiphos in palladium-catalyzed asymmetric allylic alkylation resulted in up to 90% enantiomeric excess (ee) when reacting (E)-1,3-diphenylallyl acetate with dimethyl malonate .
-
Cross-Coupling Reactions :
- The ligand has also been applied in various cross-coupling reactions, such as Suzuki-Miyaura coupling. It facilitates efficient coupling between aryl halides and boronic acids under mild conditions, achieving high yields and selectivity .
- In one study, the use of Josiphos led to isolated yields of biaryl compounds exceeding 97% with ee values up to 69% .
Biological Implications
While Josiphos is primarily recognized for its catalytic properties, there are emerging discussions regarding its biological implications:
- Potential Anti-Cancer Activity : Some studies suggest that phosphine ligands may exhibit cytotoxic effects against cancer cells when coordinated with metal complexes. The ability to selectively target cancerous cells while minimizing effects on healthy cells is an area of ongoing research.
- Antimicrobial Properties : The electrochemical properties of ferrocenyl compounds have been explored for their antimicrobial activity. The unique redox behavior may contribute to their effectiveness against various pathogens .
Case Study 1: Asymmetric Allylic Alkylation
In a systematic study focusing on the use of Josiphos in asymmetric allylic alkylation, researchers reported that varying the substitution on the ferrocenyl group influenced both the reactivity and selectivity of the reaction. The introduction of electron-withdrawing groups on the phenyl rings increased the enantioselectivity due to enhanced coordination with palladium .
Case Study 2: Suzuki-Miyaura Coupling
A comparative study evaluated different phosphine ligands in Suzuki-Miyaura coupling reactions. Josiphos outperformed traditional ligands like triphenylphosphine (PPh₃), achieving higher turnover numbers (TON) and lower catalyst loadings. This highlights its potential for industrial applications where efficiency and cost-effectiveness are paramount .
Q & A
Q. What synthetic methods are recommended for preparing this chiral phosphine ligand, and how is its stereochemical purity validated?
The ligand is typically synthesized via palladium-catalyzed cross-coupling reactions using precursors like trifluoromethanesulfonate derivatives and phosphonium salts. For example, a Schlenk line setup under nitrogen atmosphere is employed to avoid oxidation . Stereochemical purity (≥99% enantiomeric excess, ee) is confirmed using:
- Optical rotation : Specific rotation values (e.g., -185° ±10° in CHCl₃) are compared to literature standards .
- HPLC : Chiral stationary phases resolve enantiomers, with retention times and peak areas quantifying ee .
- ³¹P NMR : Distinct phosphorus chemical shifts (e.g., δ 20–30 ppm) confirm ligand coordination and purity .
Q. What precautions are necessary for handling and storing this ligand?
- Air sensitivity : Store under inert gas (Ar/N₂) in sealed containers to prevent oxidation of phosphine groups .
- Solvent adducts : The ethanol adduct form (C₃₆H₄₄FeP₂·C₂H₅OH) enhances stability; avoid prolonged exposure to moisture .
- WGK classification : Class 3 (highly water hazard) mandates containment to prevent environmental release .
Q. How is this ligand characterized structurally and functionally for catalytic applications?
- ¹H/¹³C NMR : Assignments of ferrocenyl protons (δ 4.0–4.5 ppm) and cyclohexyl/aryl groups confirm backbone integrity .
- X-ray crystallography : Resolves absolute configuration (R,S) and bite angle geometry critical for asymmetric catalysis .
- Catalytic screening : Test in benchmark reactions (e.g., asymmetric allylic alkylation) using [Pd(η³-C₃H₅)Cl]₂ to evaluate enantioselectivity .
Advanced Research Questions
Q. How can researchers optimize enantioselectivity when this ligand underperforms in specific catalytic systems?
- Ligand tuning : Modify substituents (e.g., replace dicyclohexylphosphine with di-t-butylphosphine) to adjust steric bulk .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance Pd-ligand coordination, improving selectivity .
- Additives : Silver salts (AgBF₄) scavenge chloride ions, stabilizing active Pd(0) species .
- Data-driven approach : Compare ee outcomes with structurally similar ligands (e.g., Josiphos SL-J011-1) to identify trends .
Q. How should discrepancies in catalytic activity between batches be investigated?
- Purity analysis : Use ³¹P NMR to detect oxidized phosphine byproducts (δ < 0 ppm) .
- Metal contamination : ICP-MS screens for residual Pd/Ni, which can deactivate catalysts .
- Crystallinity check : DSC/TGA identifies solvent adduct variations affecting reactivity .
- Batch comparison table :
| Parameter | Batch A (High Activity) | Batch B (Low Activity) |
|---|---|---|
| ³¹P NMR Purity | 98% | 95% (Oxidized peaks) |
| Residual Pd (ppm) | <1 | 5.2 |
| Solvent Content | 0.5% EtOH | 2.1% H₂O |
Q. What strategies exist for designing derivatives of this ligand to enhance catalytic scope?
- Electronic modulation : Introduce electron-withdrawing groups (e.g., -CF₃ on aryl rings) to stabilize metal-ligand complexes .
- Hybrid ligands : Combine ferrocenyl backbones with N-heterocyclic carbenes (NHCs) for bidentate coordination .
- Computational modeling : DFT calculations predict bite angles and charge distribution to guide synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
